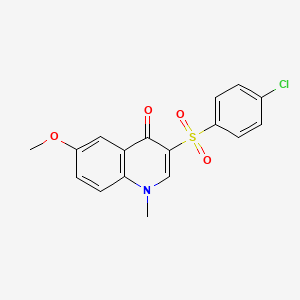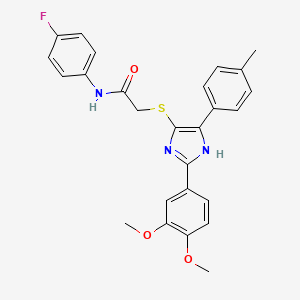
2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H24FN3O3S and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Synthesis of Novel Compounds: Research focuses on synthesizing novel compounds bearing imidazole or related heterocyclic rings due to their potential biological activities. For instance, compounds have been synthesized for their anti-inflammatory activities, where derivatives showed significant effects (K. Sunder & Jayapal Maleraju, 2013).
- Antitumor Activity: New derivatives are evaluated for their antitumor potential. For example, benzothiazole derivatives have been synthesized and screened for their anticancer activities against various human tumor cell lines, showing considerable activity against some cancer types (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Antimicrobial and Antibacterial Agents
- Antibacterial Agents: Compounds with imidazole and acetamide moieties are investigated for their antibacterial efficacy, indicating significant activity against selected bacterial strains. This highlights their potential as novel antibacterial agents (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Anticancer and Antitumor Investigations
- Anticancer Activities: Studies have been conducted to assess the anticancer efficacy of synthesized compounds, particularly those incorporating imidazole and thiazole rings. These compounds have been shown to possess activity against melanoma and other cancer cell lines, indicating their potential use in cancer treatment (M. Duran & Ş. Demirayak, 2012).
Chemical Properties and Characterization
- pKa Determination and Chemical Characterization: Research into the chemical properties of similar compounds includes the determination of pKa values and structural characterization, which are essential for understanding the chemical behavior and potential biological interactions of these compounds (M. Duran & M. Canbaz, 2013).
Molecular Docking and Modeling
- Molecular Docking Studies: Synthesized compounds are also subjected to molecular docking studies to predict their interactions with biological targets, which is crucial for drug development processes. These studies help in understanding the potential binding modes and efficacy of the compounds against specific proteins or enzymes (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Propriétés
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-16-4-6-17(7-5-16)24-26(34-15-23(31)28-20-11-9-19(27)10-12-20)30-25(29-24)18-8-13-21(32-2)22(14-18)33-3/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPFFDTSDITQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2631987.png)
![1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631992.png)
![1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2631993.png)

![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2631995.png)
![3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631996.png)
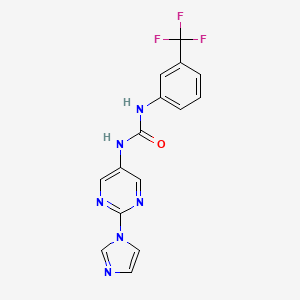
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate](/img/structure/B2631998.png)
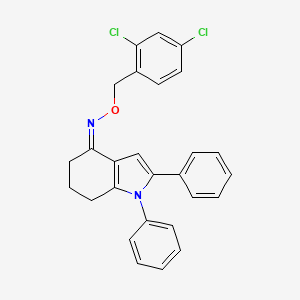
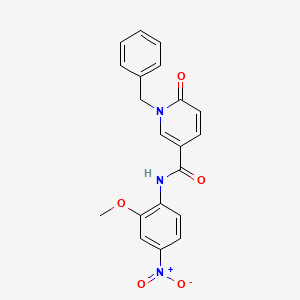
![4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2632003.png)
